N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-(4-METHOXYPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Overview
Description
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-(4-METHOXYPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a cyclopentyl group, and aromatic rings with functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-(4-METHOXYPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The amide bond is formed by reacting the tetrazole-containing intermediate with 2,6-dimethylphenyl isocyanate in the presence of a base such as triethylamine.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction using a cyclopentyl halide.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-(4-METHOXYPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls and nitro groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-(4-METHOXYPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-(4-METHOXYPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-(4-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]CYCLOPENTYL}-N-(4-METHOXYPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the tetrazole ring, cyclopentyl group, and methoxyphenyl group makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-20-7-6-8-21(2)26(20)31-28(37)29(17-4-5-18-29)35(24-13-15-25(38-3)16-14-24)27(36)22-9-11-23(12-10-22)34-19-30-32-33-34/h6-16,19H,4-5,17-18H2,1-3H3,(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUSAIVXPBRNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)N5C=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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